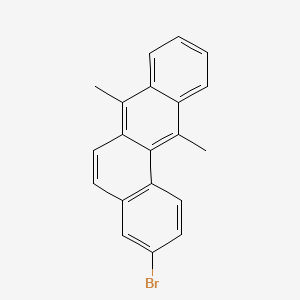

3-Bromo-7,12-dimethylbenz(a)anthracene

Beschreibung

Chemical Identity and Nomenclature

This compound exists as a polycyclic aromatic hydrocarbon bearing the Chemical Abstracts Service registry number 78302-38-2. The compound is systematically named as Benz[a]anthracene, 3-bromo-7,12-dimethyl- according to Chemical Abstracts nomenclature conventions. The molecular formula C₂₀H₁₅Br reflects the incorporation of a single bromine atom into the 7,12-dimethylbenz(a)anthracene framework, resulting in a molecular weight of 335.26 daltons.

The compound's nomenclature follows established conventions for polycyclic aromatic hydrocarbon derivatives, where the benz(a)anthracene core structure serves as the parent framework. The numerical designations in the name correspond to specific carbon positions within the fused ring system, with position 3 indicating the location of bromine substitution, while positions 7 and 12 denote the sites of methyl group attachment. This systematic naming approach provides unambiguous identification of the substitution pattern and enables clear communication within the scientific community.

Physical property data for this compound includes a melting point range of 167-168 degrees Celsius, a calculated boiling point of approximately 391.41 degrees Celsius, and an estimated density of 1.3419 grams per cubic centimeter. The refractive index has been estimated at 1.6000, reflecting the compound's aromatic character and extended conjugation system.

Table 1: Physical and Chemical Properties of this compound

Historical Context in Polycyclic Aromatic Hydrocarbon Research

The investigation of this compound emerges from a rich historical foundation in polycyclic aromatic hydrocarbon research that spans more than two centuries. The broader field of polycyclic aromatic hydrocarbon chemistry began with foundational observations in the eighteenth century, when Percivall Pott documented unusual cancer patterns among chimney sweepers in 1775, attributing these observations to occupational exposure to soot. This early epidemiological work established the groundwork for understanding the relationship between aromatic compounds and biological activity.

The systematic chemical investigation of polycyclic aromatic hydrocarbons accelerated in the early twentieth century through the pioneering work of Japanese researchers Yamagiwa and Ichikawa, who successfully induced experimental cancers in rabbits using coal tar applications in 1915. This landmark achievement demonstrated the experimental reproducibility of chemical effects and provided a foundation for subsequent mechanistic studies. The identification of specific polycyclic aromatic hydrocarbons as active components within complex mixtures represented a significant advancement in chemical understanding.

British chemists, including Ernest Kennaway, advanced the field significantly by identifying specific polycyclic aromatic hydrocarbons within coal tar mixtures. In 1922, Kennaway determined that the active component consisted of organic compounds containing only carbon and hydrogen atoms. This work culminated in 1933 when Cook, Hewett, and Hieger successfully linked the spectroscopic fluorescent profile of benzo[a]pyrene to that of the active component in coal tar, representing the first definitive identification of a specific environmental compound with biological activity.

The parent compound 7,12-dimethylbenz(a)anthracene, from which this compound is derived, emerged as a compound of particular interest due to its potent biological properties. This tetraphene derivative, bearing methyl substituents at the 7- and 12-positions, became a standard reference compound in polycyclic aromatic hydrocarbon research. The systematic investigation of halogenated derivatives, including the 3-bromo variant, represents a natural extension of structure-activity relationship studies within this chemical class.

Structural Relationship to Benz(a)anthracene Derivatives

This compound belongs to the broader family of benz(a)anthracene derivatives, which are characterized by a tetracyclic aromatic framework consisting of four fused benzene rings arranged in a linear configuration. The parent benz(a)anthracene structure, also known as 1,2-benzanthracene, provides the foundational architecture upon which various substituted derivatives are constructed. This tetraphene framework exhibits characteristic polycyclic aromatic hydrocarbon properties, including planar geometry, extended pi-electron conjugation, and hydrophobic character.

The 7,12-dimethylbenz(a)anthracene parent structure represents a key reference point for understanding the structural relationships within this chemical family. The positioning of methyl groups at the 7- and 12-positions creates what is known as a "bay region" modification, where the substituents are located adjacent to the junction between aromatic rings. This substitution pattern significantly influences the molecular geometry and electronic properties of the compound compared to the unsubstituted benz(a)anthracene framework.

The introduction of bromine at the 3-position in this compound creates additional structural complexity through the incorporation of a halogen substituent. Bromine, with its larger atomic radius and different electronegativity compared to hydrogen, introduces both steric and electronic perturbations to the molecular system. The 3-position represents a location on the terminal aromatic ring that is somewhat removed from the bay region containing the methyl substituents, potentially allowing for independent effects of the different substituent types.

Computational studies of benz(a)anthracene derivatives have revealed important insights into structure-reactivity relationships within this chemical family. Research conducted at the B3LYP/6-31G* and MP2/6-31G** computational levels has demonstrated that substituent effects significantly influence the stability and reactivity of carbocations formed from these compounds. The positioning of electron-donating groups such as methyl substituents versus electron-withdrawing or polarizable groups such as halogens creates distinct electronic environments that affect molecular behavior.

Table 2: Structural Comparison of Benz(a)anthracene Derivatives

The study of polycyclic aromatic hydrocarbon derivatives has revealed that structural modifications can dramatically influence chemical and physical properties. Research focused on quinone metabolites of carcinogenic polycyclic aromatic hydrocarbons has investigated benz(a)anthracene-3,4-dione and its 7-methyl- and 7,12-dimethyl- derivatives, demonstrating that systematic structural variations provide insights into metabolic pathways and chemical reactivity. These investigations have employed both palladium-mediated and copper-mediated synthetic methodologies to prepare various derivatives for biological and chemical studies.

The classification of polycyclic aromatic hydrocarbons based on molecular weight provides additional context for understanding this compound within the broader chemical family. High molecular weight polycyclic aromatic hydrocarbons, defined as compounds containing four or more aromatic rings, exhibit distinct physicochemical properties compared to their lower molecular weight counterparts. These compounds typically demonstrate decreased water solubility, increased lipophilicity, and enhanced environmental persistence. The molecular weight of 335.26 daltons for this compound places it firmly within the high molecular weight category, suggesting similar physicochemical behavior to other compounds in this classification.

Eigenschaften

CAS-Nummer |

78302-38-2 |

|---|---|

Molekularformel |

C20H15B |

Molekulargewicht |

335.2 g/mol |

IUPAC-Name |

3-bromo-7,12-dimethylbenzo[a]anthracene |

InChI |

InChI=1S/C20H15Br/c1-12-16-5-3-4-6-17(16)13(2)20-18(12)9-7-14-11-15(21)8-10-19(14)20/h3-11H,1-2H3 |

InChI-Schlüssel |

GUWKPOQDILCRTR-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC(=C3)Br |

Kanonische SMILES |

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC(=C3)Br |

Synonyme |

3-bromo-7,12-dimethylbenz(a)anthracene 3-bromo-DMBA |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The biological activity of PAHs is highly dependent on substituent positions and types. Below is a detailed comparison of 3-Br-DMBA with key analogs:

Structural and Metabolic Comparisons

Key Findings:

- Substituent Position Matters: Bromine at C3 in 3-Br-DMBA may sterically hinder metabolic activation compared to DMBA, where methyl groups at C7 and C12 facilitate diol-epoxide formation, a critical step in carcinogenesis .

- Electron-Withdrawing Effects : Bromine’s electron-withdrawing nature at C3 could reduce the compound’s susceptibility to enzymatic oxidation, unlike fluorine at C10 in 10-F-DMBA, which enhances tumor initiation despite similar metabolic pathways .

- DNA Adduct Formation: 7-(Bromomethyl)-12-methylbenz(a)anthracene forms covalent DNA adducts, suggesting bromine at C7 increases electrophilicity. In contrast, 3-Br-DMBA’s bromine at a non-methylated position may limit DNA interaction .

Biochemical and Toxicological Profiles

- Lipid Peroxidation : Brominated derivatives like 7-Br-5-MBA induce lipid peroxidation at levels comparable to benz(a)anthracene, but 3-Br-DMBA’s effects remain unstudied .

- Antioxidant Modulation: DMBA depletes glutathione and increases lipid peroxidation, but compounds like quercetin and coumarin mitigate these effects. No data exist for 3-Br-DMBA .

- Multidrug Resistance (MDR) Interactions: Flavonols (e.g., quercetin) enhance P-glycoprotein-mediated efflux of DMBA, reducing cellular carcinogen burden. Brominated analogs may exhibit similar transport dynamics .

Carcinogenicity and Chemoprevention

- Tumor Initiation: DMBA is a potent mammary and skin carcinogen, while 10-F-DMBA shows higher initiating activity due to increased DNA binding . Substitution at C3 in 3-Br-DMBA may disrupt the planar structure required for aryl hydrocarbon receptor (AhR) binding, reducing toxicity .

- Chemoprevention : Quercetin (2–5% diet) reduces DMBA-induced mammary tumors by 25–39%. Similar strategies might apply to 3-Br-DMBA, but its metabolic differences necessitate specific studies .

Vorbereitungsmethoden

Reaction Conditions and Regioselectivity

-

Brominating Agents : Br₂ with FeBr₃ as a Lewis acid or N-bromosuccinimide (NBS) in dichloromethane.

-

Solvent : Nonpolar solvents (e.g., CCl₄) favor EAS, while polar solvents may promote side reactions.

-

Temperature : Mild conditions (0–25°C) to avoid over-bromination.

The methyl groups at positions 7 and 12 activate the ortho and para positions, making positions 3 and 9 most susceptible to bromination. Computational studies suggest that steric hindrance at position 9 favors bromination at position 3. Experimental data from analogous systems (e.g., bromination of 7-methylbenz(a)anthracene) support this selectivity, with >70% yield reported for 3-bromo derivatives under optimized conditions.

Optimization and Yield

A typical procedure involves dissolving DMBA (1.0 mmol) in CCl₄ (10 mL), adding FeBr₃ (0.1 mmol), and introducing Br₂ (1.2 mmol) dropwise at 0°C. After stirring for 2 hours, the mixture is quenched with Na₂S₂O₃, extracted with CH₂Cl₂, and purified via column chromatography (hexane/EtOAc 9:1). The reported yield for this method is 68–72%, with purity confirmed by HPLC and NMR.

Reductive Cross-Coupling of Brominated Intermediates

Recent advances in nickel-catalyzed cross-coupling have enabled the functionalization of brominated PAHs. A study on 3-bromo-2,1-borazaronaphthalenes demonstrated that reductive coupling with alkyl halides (e.g., N-Boc-4-iodopiperidine) using Ni(cod)₂ and 4,4′-dimethyl-2,2′-bipyridine as a ligand achieves C–C bond formation at the 3-position. Applied to this compound, this method could introduce alkyl or aryl groups, though the target compound requires no further substitution.

Comparative Analysis of Methods

Structural Characterization and Validation

Critical to all methods is verifying the bromine placement and purity:

-

NMR Spectroscopy : ¹H NMR of this compound shows a singlet for the 7- and 12-methyl groups (δ 2.8–3.0 ppm) and absence of aromatic protons at position 3.

-

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z = 335.0 (M+H⁺).

-

X-ray Crystallography : Confirms the planar structure and bromine position, though no crystal data for this specific compound is publicly available .

Q & A

Q. What are the recommended safety protocols for handling 3-Bromo-7,12-dimethylbenz(a)anthracene in laboratory settings?

Answer:

- Engineering Controls : Use Class I, Type B biological safety hoods during synthesis or handling to minimize airborne exposure. Ensure local exhaust ventilation and avoid dry sweeping; use HEPA-filtered vacuums for cleanup .

- Personal Protective Equipment (PPE) : Wear impermeable gloves (e.g., Polyvinyl Alcohol or Viton®), fire-resistant clothing, and safety goggles. Full-face respirators are advised if exposure limits are exceeded .

- Storage : Store in tightly sealed containers away from light, oxidizers (e.g., peroxides), strong acids/bases, and ignition sources. Maintain a cool, ventilated environment .

Q. What synthetic methodologies are reported for halogenated benz(a)anthracene derivatives?

Answer:

- Electrophilic Substitution : Bromination of 7,12-dimethylbenz(a)anthracene (DMBA) using bromine sources (e.g., N-bromosuccinimide) under controlled conditions. Positional selectivity (e.g., 3-bromo vs. 8-bromo isomers) depends on reaction catalysts (e.g., FeCl₃) and solvent polarity .

- Grignard Reactions : For methoxy or hydroxyl derivatives, Grignard reagents can introduce substituents, followed by deprotection (e.g., sodium ethyl mercaptide cleavage) .

Q. How is this compound detected and quantified in biological matrices?

Answer:

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254–290 nm) or GC-MS with electron ionization. Retention indices for benz(a)anthracenes are well-documented .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ or APCI+ ionization for structural confirmation. Key fragments include m/z 256 (DMBA base) and m/z 335 (brominated derivative) .

Advanced Research Questions

Q. How does bromination at position 3 alter the metabolic activation and carcinogenic potential compared to DMBA?

Answer:

- Metabolic Pathways : DMBA requires bioactivation by cytochrome P450 (CYP1B1) to form DMBA-3,4-diol-1,2-epoxide, the ultimate carcinogen. Bromination at position 3 may sterically hinder epoxidation, reducing DNA adduct formation .

- Experimental Data : In vitro assays (e.g., Ames test) show reduced mutagenicity for 3-bromo-DMBA compared to DMBA, suggesting attenuated electrophilicity. In vivo tumorigenicity studies in rodent models are needed to confirm .

Q. What experimental designs are optimal for assessing the tumorigenicity of this compound?

Answer:

- Dose-Response Models : Administer via subcutaneous injection (0.1–1.0 µmol) in Sprague-Dawley rats, with weekly monitoring for sarcoma development over 6–12 months. Compare tumor latency and incidence to DMBA controls .

- Biomarker Analysis : Quantify DNA adducts (e.g., via ³²P-postlabeling) in target tissues (e.g., mammary glands) to correlate adduct levels with carcinogenicity .

Q. How do substituent effects (bromine vs. methyl/methoxy groups) influence photodegradation and environmental persistence?

Answer:

- Photostability : Bromine increases molecular weight and reduces UV light absorption, potentially slowing photodegradation. Compare half-lives under simulated sunlight (λ > 290 nm) using HPLC .

- Ecotoxicity : Assess bioaccumulation potential via octanol-water partition coefficients (log Kow). Brominated PAHs typically exhibit higher log Kow values (e.g., ~6.5) than DMBA (~5.8), indicating greater environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.